N-(2-methyl-2-phenylpropyl)quinoxaline-2-carboxamide
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Overview
Description
N-(2-methyl-2-phenylpropyl)quinoxaline-2-carboxamide is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-phenylpropyl)quinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . The reaction yields quinoxaline derivatives, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2-phenylpropyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
N-(2-methyl-2-phenylpropyl)quinoxaline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-(2-methyl-2-phenylpropyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological activities.
Cinnoline: Isomeric with quinoxaline and exhibits similar chemical properties.
Uniqueness
N-(2-methyl-2-phenylpropyl)quinoxaline-2-carboxamide stands out due to its specific substitution pattern, which can enhance its pharmacological properties and make it a valuable compound for drug development and other applications .
Properties
CAS No. |
923599-96-6 |
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Molecular Formula |
C19H19N3O |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2-methyl-2-phenylpropyl)quinoxaline-2-carboxamide |
InChI |
InChI=1S/C19H19N3O/c1-19(2,14-8-4-3-5-9-14)13-21-18(23)17-12-20-15-10-6-7-11-16(15)22-17/h3-12H,13H2,1-2H3,(H,21,23) |
InChI Key |
RIYTWZQVLDAJKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1=NC2=CC=CC=C2N=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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